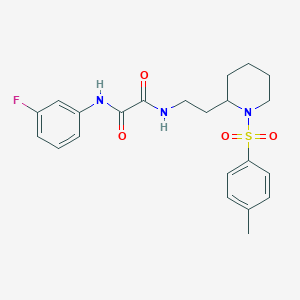

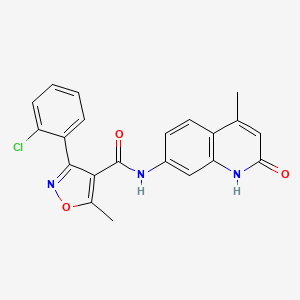

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as MIOX, is a novel small molecule that has been gaining attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and environmental science. MIOX is a synthetic compound that has been synthesized using a unique method, and its mechanism of action and physiological effects are still being studied.

科学的研究の応用

Corrosion Inhibition

Research on related imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, has shown their effectiveness as corrosion inhibitors for carbon steel in acid media. These compounds, including imidazoline and its precursors, have been evaluated for their corrosion inhibition efficiency using techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS). Theoretical calculations based on density functional theory (DFT) have helped explain their efficiencies, highlighting the importance of active sites and geometry for metal surface coordination (Cruz et al., 2004).

Catalytic Applications

N-heterocyclic carbenes (NHCs), which share structural similarities with the queried compound, have been identified as efficient catalysts in transesterification/acylation reactions involving esters and alcohols. These catalysts have demonstrated their utility in facilitating reactions at low catalyst loadings and room temperatures, showcasing their potential in synthetic organic chemistry and industrial applications (Grasa et al., 2003).

Anticorrosive and Additive Effects on Alloys

The impact of ionic liquids, structurally related to the compound , on the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys has been investigated. These studies have utilized techniques like Tafel polarization and EIS to assess corrosion protection abilities and have found certain ionic liquids to significantly inhibit corrosion, suggesting potential applications in metal finishing and protection (Omar et al., 2020).

Electrochemical CO₂ Reduction

Investigations into the electrochemical reduction of carbon dioxide have revealed the role of ionic liquids, related in structure to the compound of interest, in modulating the reduction process. These studies highlight the catalytic effects of these mediums in promoting the formation of specific reduction products, such as carbon monoxide, and the potential for applications in carbon capture and utilization technologies (Sun et al., 2014).

特性

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-8-7-10(16-20-8)15-12(19)11(18)14-4-6-17-5-3-13-9(17)2/h3,5,7H,4,6H2,1-2H3,(H,14,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVBQWLAXPODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2894331.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2894334.png)

![2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2894335.png)

![8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2894336.png)

![4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine](/img/structure/B2894338.png)

![Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate](/img/structure/B2894340.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2894342.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2894343.png)